

# An In-Depth Technical Guide to the Structure and Chemical Properties of Ivangustin

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## Compound of Interest

Compound Name: *Ivangustin*

Cat. No.: *B15596844*

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## Abstract

**Ivangustin**, a naturally occurring sesquiterpene lactone of the eudesmane subtype, has garnered significant interest within the scientific community for its notable cytotoxic and anti-inflammatory activities. Isolated from plants of the *Inula* genus, particularly *Inula britannica*, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of **Ivangustin**, with a focus on its mechanism of action. Detailed experimental protocols for its isolation, purification, and biological evaluation are presented, alongside a thorough compilation of its spectroscopic data. Furthermore, key signaling pathways modulated by **Ivangustin** are visualized to facilitate a deeper understanding of its molecular interactions.

## Chemical Structure and Physicochemical Properties

**Ivangustin** is classified as a 6/6/5-tricyclic eudesmane sesquiterpene lactone. Its chemical structure is characterized by a fused ring system and an  $\alpha$ -methylene- $\gamma$ -lactone moiety, which is a common feature in many biologically active sesquiterpene lactones and is crucial for its cytotoxic effects.<sup>[1]</sup>

Table 1: Physicochemical Properties of **Ivangustin**

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>20</sub> O <sub>3</sub>	[2]
Molecular Weight	248.32 g/mol	[2]
CAS Number	14164-59-1	[3]
Appearance	Cubic crystal	[1]
Optical Rotation	[α] <sub>D</sub> <sup>30</sup> = +81.4° (c 0.037 in CHCl <sub>3</sub> )	[1]
Purity (HPLC)	96.9% @ 260 nm (50% methanol in water)	[1]

## Spectroscopic Data

The structural elucidation of **Ivangustin** has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectral data.

Table 2: <sup>1</sup>H NMR Spectral Data of **Ivangustin** (500 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	4.05	m	
2	1.85, 1.65	m	
3	2.10	m	
6	2.50	m	
7	2.80	m	
8	1.90	m	
9	1.70, 1.50	m	
13a	6.20	d	3.5
13b	5.60	d	3.0
14	1.10	s	
15	1.80	s	

Table 3:  $^{13}\text{C}$  NMR Spectral Data of **Ivangustin** (125 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)
1	78.5
2	30.1
3	35.2
4	139.8
5	125.5
6	38.0
7	45.1
8	32.5
9	40.8
10	42.3
11	139.5
12	170.1
13	121.2
14	22.8
15	18.5

## Biological Activities and Mechanism of Action

**Ivangustin** has demonstrated significant biological activities, primarily as a cytotoxic and anti-inflammatory agent.

### Cytotoxic Activity

**Ivangustin** exhibits potent cytotoxic effects against a range of human cancer cell lines.<sup>[2]</sup> The  $\alpha$ -methylene- $\gamma$ -lactone functional group is a key structural feature responsible for this activity, likely through Michael addition reactions with biological nucleophiles such as cysteine residues in proteins.<sup>[1]</sup>

Table 4: Cytotoxicity of **Ivangustin** (IC<sub>50</sub> Values)

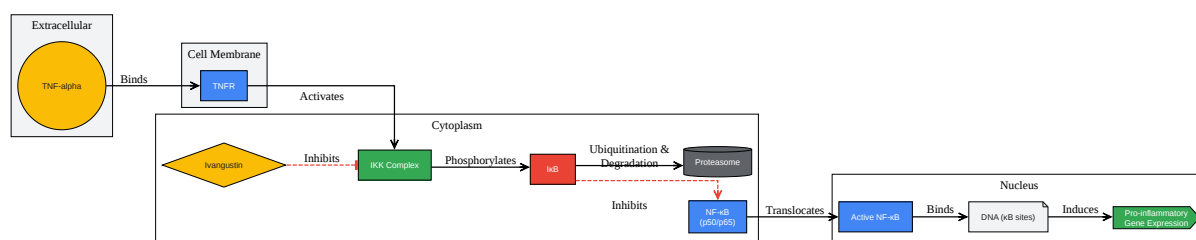
Cell Line	Cancer Type	IC <sub>50</sub> (μM)	Reference
HeLa	Cervical Cancer	3.2	[2]
PC-3	Prostate Cancer	4.5	[2]
HEp-2	Laryngeal Cancer	3.3	[2]
HepG2	Liver Cancer	5.2	[2]
CHO	Ovarian Cancer	6.4	[2]
HUVEC	Normal Endothelial Cells	9.2	[2]
SGC-7901	Gastric Cancer	Not specified	[2]
HCT116	Colon Cancer	Not specified	[2]

## Anti-inflammatory Activity

**Ivangustin** also possesses anti-inflammatory properties, which are attributed to its ability to inhibit the production of nitric oxide (NO) and to modulate the NF-κB signaling pathway.

**Ivangustin** and its analogues have been shown to significantly inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

The anti-inflammatory effects of **Ivangustin** are also mediated through the inhibition of the canonical NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.



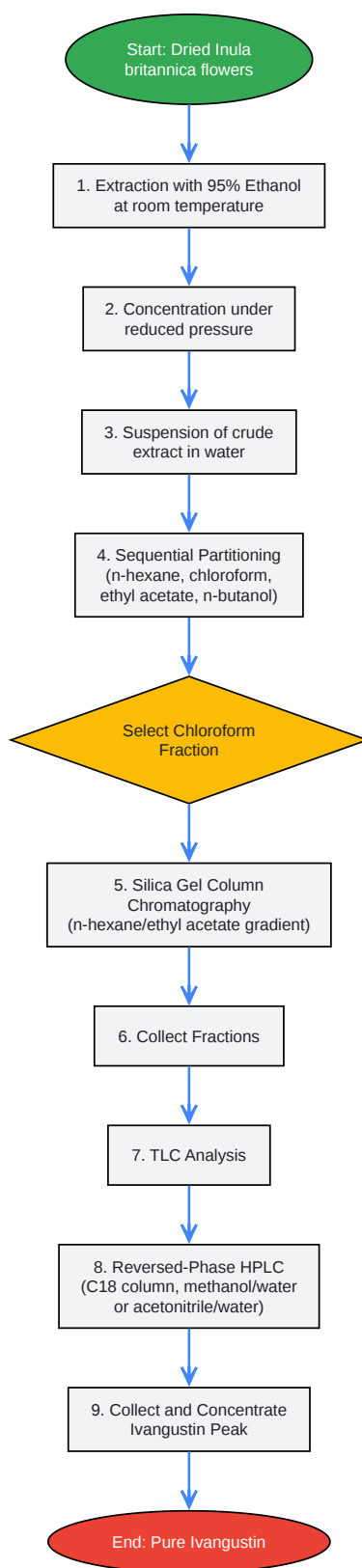
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**Figure 1.** Simplified diagram of the NF-κB signaling pathway and the inhibitory action of **Ivangustin**.

## Experimental Protocols

### Isolation and Purification of Ivangustin

The following protocol is a general procedure for the isolation of sesquiterpene lactones, including **Ivangustin**, from *Inula britannica*.



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**Figure 2.** General workflow for the isolation and purification of **Ivangustin**.

#### Methodology:

- **Extraction:** Air-dried and powdered flowers of *Inula britannica* are exhaustively extracted with 95% ethanol at room temperature.
- **Concentration:** The ethanolic extract is concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The chloroform fraction is typically enriched with sesquiterpene lactones.
- **Column Chromatography:** The chloroform fraction is subjected to silica gel column chromatography using a gradient elution of n-hexane and ethyl acetate.
- **Further Purification:** Fractions containing **Ivangustin**, as identified by Thin Layer Chromatography (TLC), are pooled and further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.

## Sulforhodamine B (SRB) Cytotoxicity Assay

**Principle:** The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

#### Protocol:

- **Cell Seeding:** Seed cells in a 96-well microtiter plate at an appropriate density and incubate until they reach the desired confluence.
- **Compound Treatment:** Treat the cells with varying concentrations of **Ivangustin** and a vehicle control.
- **Cell Fixation:** After the desired incubation period, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate at 4°C for at least 1 hour.
- **Staining:** Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.



- **Washing:** Remove the unbound dye by washing the plates with 1% (v/v) acetic acid.
- **Solubilization:** Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.
- **Absorbance Measurement:** Measure the optical density (OD) at 510 nm using a microplate reader.
- **Data Analysis:** Calculate the IC<sub>50</sub> value by plotting the percentage of cell viability against the concentration of **Ivangustin**.

## NF-κB Luciferase Reporter Assay

**Principle:** This assay measures the activity of the NF-κB transcription factor by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.

**Protocol:**

- **Cell Transfection:** Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
- **Compound Treatment:** Treat the transfected cells with **Ivangustin** for a specified period.
- **Cell Stimulation:** Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), except for the negative control group.
- **Cell Lysis:** Wash the cells with PBS and lyse them using a passive lysis buffer.
- **Luciferase Assay:** Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of NF-κB activity by **Ivangustin** is determined by comparing the normalized luciferase activity in treated versus untreated, stimulated cells.

## Conclusion

**Ivangustin** is a promising natural product with well-defined cytotoxic and anti-inflammatory properties. Its chemical structure, particularly the  $\alpha$ -methylene- $\gamma$ -lactone moiety, is key to its biological activity. The detailed understanding of its mechanism of action, especially the inhibition of the NF- $\kappa$ B signaling pathway, provides a solid foundation for its further investigation and potential development as a therapeutic agent. The experimental protocols and comprehensive data presented in this guide are intended to facilitate future research in this area.

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